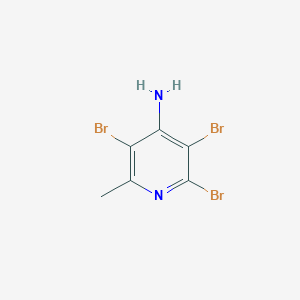
2,3,5-Tribromo-6-methyl-pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Tribromo-6-methyl-pyridin-4-amine is a brominated pyridine derivative with the molecular formula C6H5N2Br3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tribromo-6-methyl-pyridin-4-amine typically involves the bromination of 6-methylpyridin-4-amine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale bromination reactions, including the use of continuous flow reactors and optimized reaction conditions, can be applied to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-Tribromo-6-methyl-pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated derivatives of the original compound .
Applications De Recherche Scientifique
2,3,5-Tribromo-6-methyl-pyridin-4-amine has several applications in scientific research:
Mécanisme D'action
The exact mechanism of action of 2,3,5-Tribromo-6-methyl-pyridin-4-amine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its brominated structure may enable it to interact with enzymes or receptors in biological systems, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
2,4,6-Tribromo-5-methylpyridin-3-amine: Another brominated pyridine derivative with similar chemical properties.
2,3,5-Trichloro-6-methylpyridin-4-amine: A chlorinated analogue with different reactivity and applications.
Uniqueness: 2,3,5-Tribromo-6-methyl-pyridin-4-amine is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C6H5Br3N2 |
|---|---|
Poids moléculaire |
344.83 g/mol |
Nom IUPAC |
2,3,5-tribromo-6-methylpyridin-4-amine |
InChI |
InChI=1S/C6H5Br3N2/c1-2-3(7)5(10)4(8)6(9)11-2/h1H3,(H2,10,11) |
Clé InChI |
MTQBONNDKWWWNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=N1)Br)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13915098.png)
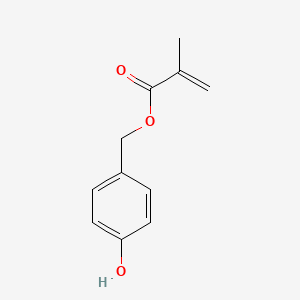
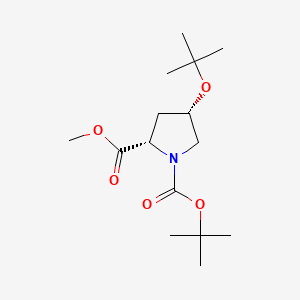

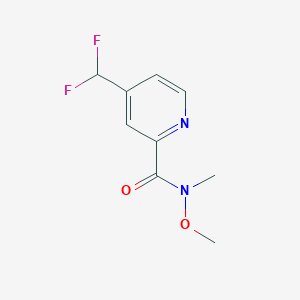
![(2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13915130.png)
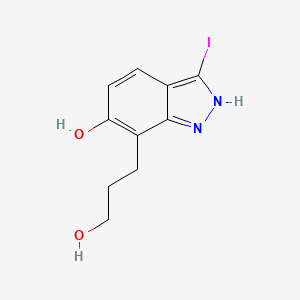
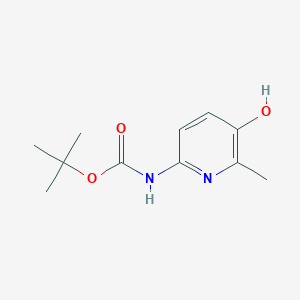
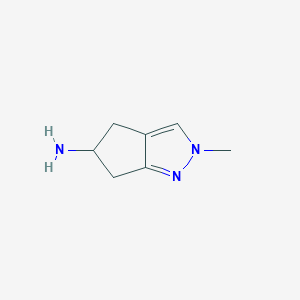
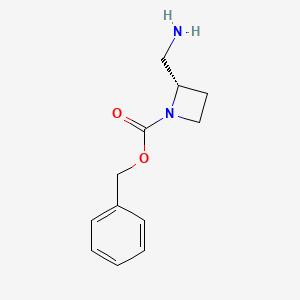
![2-(cyclopentylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13915162.png)
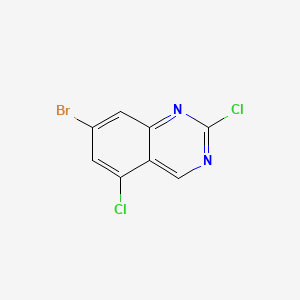
![Methyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B13915178.png)
